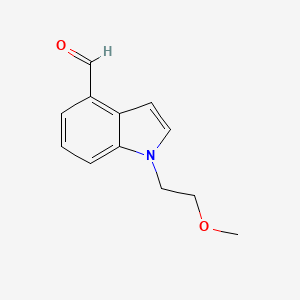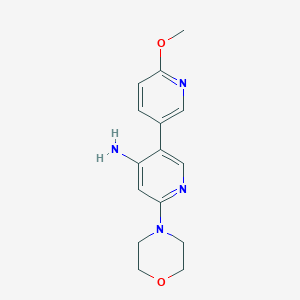
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds, widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 4-position. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1H-indole with 2-methoxyethyl chloride in the presence of a base to introduce the methoxyethyl group. This is followed by formylation at the 4-position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
化学反応の分析
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the primary alcohol.
科学的研究の応用
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be used to synthesize biologically active molecules for research purposes.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives can interact with enzymes, receptors, and ion channels, modulating their activity. The specific mechanism depends on the structure of the derivative and its target. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation, while others modulate neurotransmitter receptors in the brain .
類似化合物との比較
1-(2-Methoxy-ethyl)-1H-indole-4-carbaldehyde can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
1-(2-Hydroxyethyl)-1H-indole-4-carbaldehyde: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, which affects its reactivity and solubility.
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: The aldehyde group is at the 3-position, leading to different reactivity and applications .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-(2-methoxyethyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-15-8-7-13-6-5-11-10(9-14)3-2-4-12(11)13/h2-6,9H,7-8H2,1H3 |
InChIキー |
QUTPBXQHRWRLMH-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=CC2=C(C=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)



![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)




